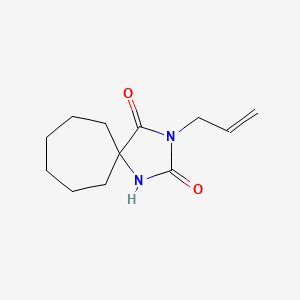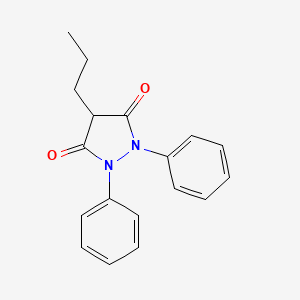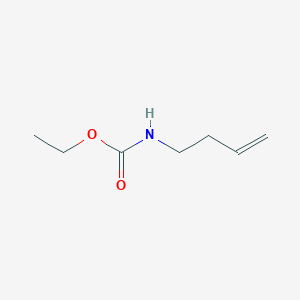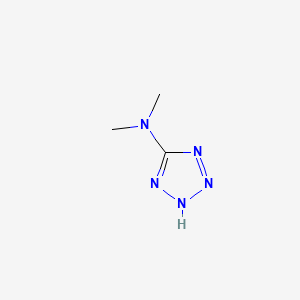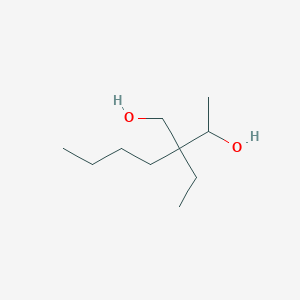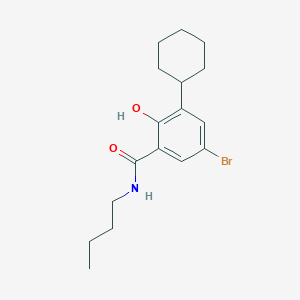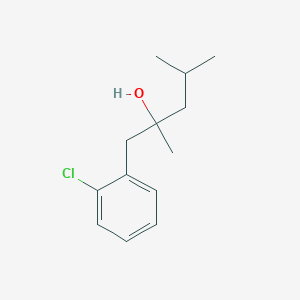![molecular formula C10H19O5PS B14742387 2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 867-21-0](/img/structure/B14742387.png)
2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H19O6P It is a derivative of methacrylic acid and contains a diethoxyphosphorothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-[(diethoxyphosphorothioyl)oxy]ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine oxide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties, such as flame retardancy and enhanced thermal stability.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its ability to form strong, durable bonds.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound, particularly in drug delivery systems and as a component in biomedical devices.
Industry: It is employed in the production of high-performance materials for various industrial applications, including electronics and automotive sectors.
Mechanism of Action
The mechanism of action of 2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The phosphorothioyl group can participate in coordination chemistry, forming complexes with metal ions. Additionally, the methacrylate moiety can undergo polymerization, leading to the formation of cross-linked networks that impart unique mechanical and chemical properties to the resulting materials.
Comparison with Similar Compounds
Similar Compounds
2-[(Diethoxyphosphinyl)oxy]ethyl methacrylate: Similar in structure but contains a phosphinyl group instead of a phosphorothioyl group.
2-[(Diethoxyphosphoryl)oxy]ethyl methacrylate: Contains a phosphoryl group, differing in the oxidation state of phosphorus.
Methacrylic acid 2-(diethoxyphosphinyloxy)ethyl ester: Another derivative of methacrylic acid with a different phosphorus-containing group.
Uniqueness
2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical reactivity and potential for forming strong coordination complexes. This uniqueness makes it valuable in applications requiring specific chemical and physical properties that are not achievable with other similar compounds.
Properties
CAS No. |
867-21-0 |
|---|---|
Molecular Formula |
C10H19O5PS |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
2-diethoxyphosphinothioyloxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H19O5PS/c1-5-13-16(17,14-6-2)15-8-7-12-10(11)9(3)4/h3,5-8H2,1-2,4H3 |
InChI Key |
MAMNJOKYWWTQLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid](/img/structure/B14742305.png)
![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)
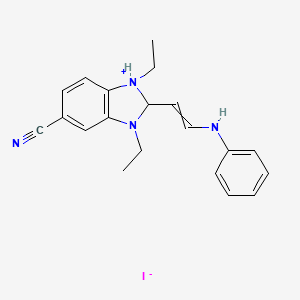
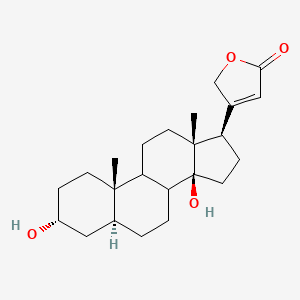
![2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide](/img/structure/B14742333.png)
